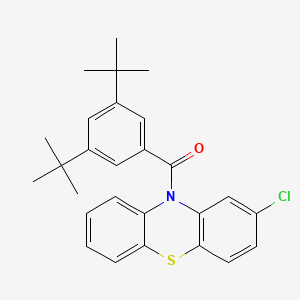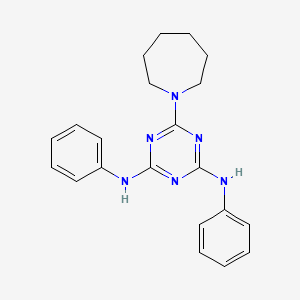![molecular formula C18H17BrN2O3 B11596248 5-[(2-Bromo-4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11596248.png)
5-[(2-Bromo-4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-Bromo-4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. This compound is characterized by its unique structure, which includes a brominated phenoxy group, an ethyl substituent, and a methoxyphenyl group. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromo-4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For this compound, a common method involves the reaction of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
-
Bromination: : The introduction of the bromine atom is usually achieved through electrophilic bromination. This step involves the reaction of the phenoxy group with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
-
Ether Formation: : The phenoxy group is introduced via an etherification reaction, where the phenol is reacted with an alkyl halide under basic conditions.
-
Final Assembly: : The final step involves the coupling of the brominated phenoxy intermediate with the oxadiazole ring, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, particularly involving the methoxyphenyl group. Oxidation can convert the methoxy group to a hydroxyl group, while reduction can remove the oxygen atom.
-
Coupling Reactions: : The phenoxy and oxadiazole groups can engage in coupling reactions, forming larger, more complex molecules. This is particularly useful in the synthesis of polymers and advanced materials.
Common Reagents and Conditions
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted phenoxy derivatives, while oxidation of the methoxy group can produce phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-[(2-Bromo-4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Oxadiazoles are known for their antimicrobial, anti-inflammatory, and anticancer activities. This specific compound may exhibit similar properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.
Wirkmechanismus
The mechanism of action of 5-[(2-Bromo-4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can enhance its binding affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-[(2-Brom-4-ethylphenoxy)methyl]-3-(4-chlorbenzyl)-1,2,4-oxadiazol
- 5-[(2-Brom-4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazol
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen ist 5-[(2-Brom-4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazol aufgrund des Vorhandenseins der Methoxygruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Die Kombination der bromierten Phenoxygruppe und der Methoxyphenylgruppe bietet ein eindeutiges Profil, das in bestimmten Anwendungen wie der Medikamentenentwicklung und der Materialwissenschaft von Vorteil sein kann.
Eigenschaften
Molekularformel |
C18H17BrN2O3 |
|---|---|
Molekulargewicht |
389.2 g/mol |
IUPAC-Name |
5-[(2-bromo-4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H17BrN2O3/c1-3-12-4-9-16(15(19)10-12)23-11-17-20-18(21-24-17)13-5-7-14(22-2)8-6-13/h4-10H,3,11H2,1-2H3 |
InChI-Schlüssel |
DCJQIENSSUNXPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl 2-ethyl-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11596170.png)

![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B11596178.png)
![(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11596181.png)
![(5Z)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596183.png)
![5'-Allyl 3'-ethyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11596187.png)

![6-imino-11-methyl-5-(4-methylphenyl)sulfonyl-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11596193.png)
![5-(4-chlorophenyl)sulfonyl-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11596198.png)
![(5Z)-5-[(3-bromo-4-methoxyphenyl)methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11596218.png)
![2-amino-4-(2-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11596226.png)
![N-[3-(dimethylamino)propyl]-2-(4-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B11596238.png)
![7-[(2-Bromophenyl)(pyridin-2-ylamino)methyl]-2-methylquinolin-8-ol](/img/structure/B11596242.png)
